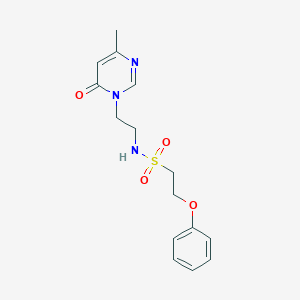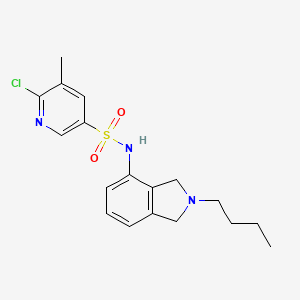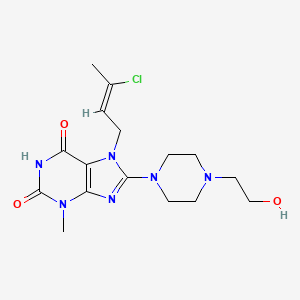
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary targets of the compound 3,4-difluoro-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]benzamide are currently under investigation . Researchers are exploring if the molecule binds to specific biological targets, potentially leading to the development of new therapeutics.
Mode of Action
It is believed to interact with its targets in a way that influences the activity of certain biochemical pathways .
Biochemical Pathways
The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are currently under study. Preliminary research suggests that the compound may have potential therapeutic applications .
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. It has also been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent (Cozza et al., 2014). However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated (Sarno et al., 2016).
Zukünftige Richtungen
For the study of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide include the development of this compound derivatives, investigation of the role of CK2 in other diseases, and further elucidation of the mechanism of action of this compound.
Synthesemethoden
The synthesis of N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide involves several steps, starting with the reaction of 8-chloroquinoline-2-carboxylic acid with 1H-pyrrole-1-carboxaldehyde to form the corresponding Schiff base. This is followed by a Suzuki coupling reaction with 3,4-difluorobenzeneboronic acid to form the final product. The synthesis of this compound has been described in detail in a publication by the developers of the compound (Battistutta et al., 2011).
Wissenschaftliche Forschungsanwendungen
N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-3,4-difluorobenzamide has been extensively studied as a potential anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast cancer, prostate cancer, and leukemia (Cozza et al., 2014; Piazza et al., 2012; Sarno et al., 2016). This compound has also been investigated as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit CK2, which is involved in the phosphorylation of tau protein (Girardi et al., 2018).
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-pyrrol-1-ylquinolin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O/c21-15-8-6-14(12-16(15)22)20(26)23-17-5-3-4-13-7-9-18(24-19(13)17)25-10-1-2-11-25/h1-12H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKFPHVDLQMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC3=C(C=CC=C3NC(=O)C4=CC(=C(C=C4)F)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-Bromothiophen-2-yl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2791706.png)
![Benzo[d][1,3]dioxol-5-yl(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2791709.png)




![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenyl-1,2-thiazole-5-carboxylic acid](/img/structure/B2791719.png)
![2-[(2,3-Dimethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2791720.png)
![N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2791721.png)
![5-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2791722.png)
![4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2791724.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2791725.png)

![ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2791728.png)